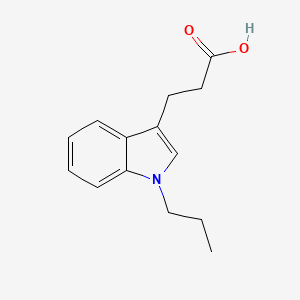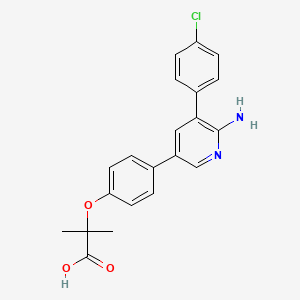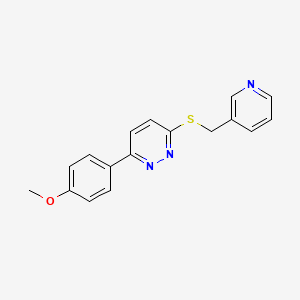
3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mécanisme D'action
TAK-659 selectively inhibits BTK, which is a key enzyme in the B cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 prevents the activation of B cells and the production of antibodies. This mechanism of action makes TAK-659 a potential therapeutic target for diseases that involve B cell dysregulation, such as lymphoma, leukemia, and autoimmune diseases.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has shown potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. TAK-659 has also demonstrated good selectivity for BTK over other kinases, such as Tec and Itk. In addition, TAK-659 has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. These properties make TAK-659 a promising drug candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-659 in lab experiments is its high potency and selectivity for BTK. This makes it a useful tool for studying the BCR signaling pathway and the role of BTK in various diseases. However, one limitation of using TAK-659 is its relatively high cost, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of TAK-659. One direction is the development of TAK-659 as a therapeutic agent for various diseases, including lymphoma, leukemia, and autoimmune diseases. Another direction is the study of the role of BTK in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of more potent and selective BTK inhibitors is also an important future direction for the study of this compound.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. The synthesis of TAK-659 involves several steps, and it has been studied for its potential use in the treatment of various diseases. TAK-659 selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway, and has shown promising results in preclinical studies. There are several future directions for the study of TAK-659, including the development of TAK-659 as a therapeutic agent for various diseases and the study of the role of BTK in other diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 3-methoxybenzenesulfonyl chloride with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, followed by the reaction with sodium hydride and then the reaction with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction with sulfonamide to yield TAK-659.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting BTK, which plays a crucial role in the activation of B cells and the production of antibodies. This makes it a potential therapeutic target for various diseases that involve the dysregulation of B cells.
Propriétés
IUPAC Name |
3-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-21-14-3-2-4-15(9-14)23(19,20)17-12-10-16-18(11-12)13-5-7-22-8-6-13/h2-4,9-11,13,17H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUGCXIJCRERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

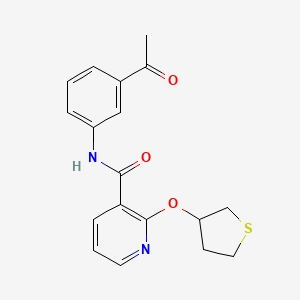
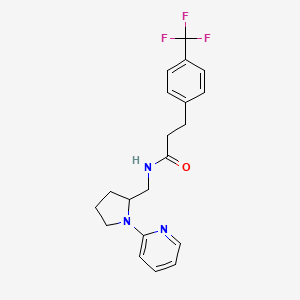
![1-tert-butyl 2-methyl (2S,4R)-4-[(7-bromoisoquinolin-1-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B2950919.png)
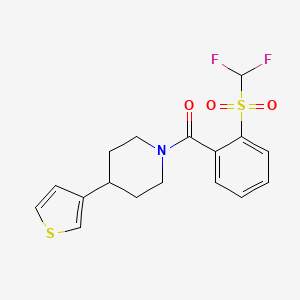
![4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine](/img/structure/B2950923.png)
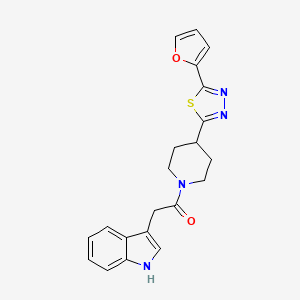
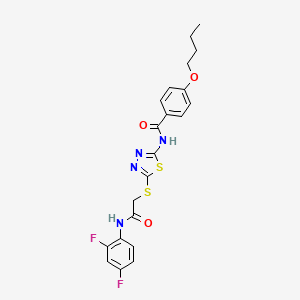

![N-[(3-bromophenyl)(cyano)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2950930.png)
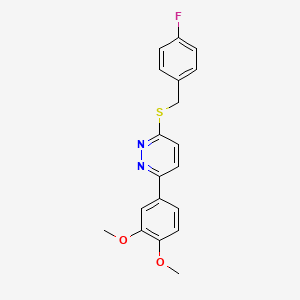
![{1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amine](/img/structure/B2950934.png)
